Ethyl 4-cyclopentyl-3-oxobutanoate
Overview
Description
Ethyl 4-cyclopentyl-3-oxobutanoate is a chemical compound with the molecular formula C11H18O3 . It has a molecular weight of 198.26 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxybutanoate was achieved using Candida parapsilosis ATCC 7330 . The process involved the asymmetric reduction of ethyl-4-chloro-3-oxobutanoate in an aqueous medium by resting cells of Candida parapsilosis ATCC 7330 .Molecular Structure Analysis
The molecular structure of Ethyl 4-cyclopentyl-3-oxobutanoate consists of 11 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .Scientific Research Applications
1. Ethyl 4-Chloro-3-Oxobutanoate (COBE) Biotransformation
- Application Summary: This compound is used in the biotransformation process to produce Ethyl (S)-4-Chloro-3-Hydroxybutanoate [(S)-CHBE] using Escherichia coli CCZU-T15 whole cells .
- Methods of Application: The biocatalytic activity of Escherichia coli CCZU-T15 whole cells was increased using choline chloride/glycerol as a biocompatible solvent. L-glutamine was added to increase the biocatalytic efficiency .
- Results: The biosynthesis of (S)-CHBE (>99 % e.e.) was improved by adding Tween-80 into the reaction media. The yields were 100% and 93.0% for 2000 and 3000 mM COBE respectively .
2. Ethyl 4-Chloroacetoacetate Biotransformation
- Application Summary: This compound is transformed into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR .
- Methods of Application: A bioreduction process was developed in a biocompatible organic solvent–deep eutectic solvent–water reaction medium .
- Results: A high ®-CHBE yield (≥90%) was achieved by catalyzing COBE (1000 mM) in 12 h with E. coli CgCR cells in the presence of Ni 2+ (7 mM) and glucose (3.5 mM glucose/mM COBE) in an ethyl acetate-betaine/lactic acid-H2O system .
properties
IUPAC Name |
ethyl 4-cyclopentyl-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)8-10(12)7-9-5-3-4-6-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNBPUDFVSNTOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634541 | |
Record name | Ethyl 4-cyclopentyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyclopentyl-3-oxobutanoate | |
CAS RN |
68104-99-4 | |
Record name | Ethyl 4-cyclopentyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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